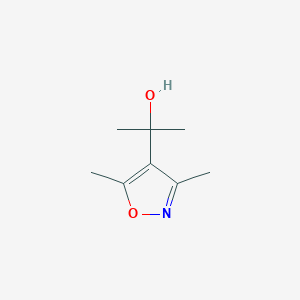

2,4-二氯-5-异丙基嘧啶

描述

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves strategic functionalization to introduce different substituents, enhancing their reactivity and utility in further chemical transformations. For example, a single-step synthesis process for 2-amino-7-chlorothiazolo[5,4-d]pyrimidines showcases the versatility of pyrimidine intermediates in accommodating functionalized isothiocyanates, leading to good yields of novel, differentially functionalized compounds (Liu et al., 2005).

Molecular Structure Analysis

Molecular structure characterization often employs techniques such as NMR, FT-IR, and X-ray crystallography to elucidate the arrangement of atoms within a molecule. For instance, the solid-state molecular structure of certain pyrimidine derivatives has been comprehensively studied using X-ray crystallography, revealing insights into their conformation and stability (Barakat et al., 2015).

Chemical Reactions and Properties

Pyrimidine compounds exhibit a range of chemical reactivities, such as nucleophilic substitution reactions that are fundamental for the synthesis of various bioactive molecules. The reactivity study of synthetized 4,6-dichloro-2-(methylsulfonyl)pyrimidine highlights its potential as a nonlinear optical material, underscoring the versatility of pyrimidine derivatives in materials science (Krishna Murthy et al., 2019).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various fields. These properties are often determined through experimental measurements and computational predictions, providing essential data for the compound's practical use.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the utility of pyrimidine derivatives in synthesis and industry. For instance, the selective addition of amines to 5-trifluoromethyl-2,4-dichloropyrimidine induced by Lewis acids demonstrates the nuanced chemical behavior of these compounds under specific conditions, facilitating targeted synthesis approaches (Richter et al., 2013).

科学研究应用

合成和反应:

- 2,4-二氯-5-异丙基嘧啶是各种嘧啶衍生物合成中的多功能中间体,常用于其在亲核取代反应中的反应性。

- 它可以转化为不同的取代嘧啶,展示了其在创造多样化分子结构方面的实用性 (Richter et al., 2013)。

药物设计和抗病毒研究:

- 在药物化学领域,2,4-二氯-5-异丙基嘧啶的衍生物已被探索其潜在的抗病毒特性。

- 例如,从2,4-二氯-5-异丙基嘧啶合成的某些2,4-二氨基嘧啶衍生物已显示出对细胞培养中逆转录病毒复制的抑制活性,突显了它们在抗病毒药物设计中的潜力 (Hocková et al., 2003)。

结构和计算研究:

- 涉及2,4-二氯-5-异丙基嘧啶的研究还包括计算和光谱分析,以了解其分子特性和反应性。

- 例如,对该化合物衍生物的振动光谱和分子动力学的研究有助于更深入地了解它们的结构特性 (Al-Omary et al., 2017)。

创新合成途径:

- 已开发了涉及2,4-二氯-5-异丙基嘧啶的新合成方法,用于创造复杂的分子结构,如二(杂)芳基吡啶并[3,2-d]嘧啶,这些结构在各种化学和制药领域具有潜在应用 (Tikad et al., 2007)。

安全和危害

The safety data sheet for 2,4-Dichloropyrimidine, a similar compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

未来方向

While specific future directions for 2,4-Dichloro-5-isopropylpyrimidine are not mentioned in the search results, research in the field of pyrimidines is ongoing. There are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

属性

IUPAC Name |

2,4-dichloro-5-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-4(2)5-3-10-7(9)11-6(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJYQYUSMHGHAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-5-isopropylpyrimidine | |

CAS RN |

514843-12-0 | |

| Record name | 2,4-dichloro-5-(propan-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B52406.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B52412.png)

![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carbo](/img/structure/B52414.png)

![cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal](/img/structure/B52416.png)